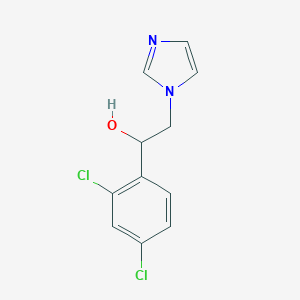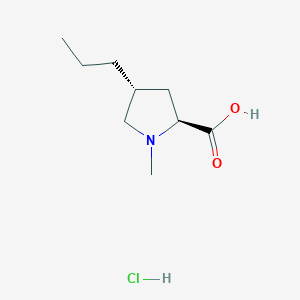
Isoconazole nitrate
Vue d'ensemble
Description
Nitrate d'isoconazole : est un composé antifongique azolé principalement utilisé pour traiter les infections cutanées et vaginales superficielles. Il est structurellement lié à d'autres antifongiques azolés tels que le miconazole et l'éconazole . Le nitrate d'isoconazole présente une activité à large spectre contre les dermatophytes, les levures pathogènes, les champignons filamenteux pathogènes, les bactéries Gram-positives et les trichomonas .
Mécanisme D'action
Target of Action
Isoconazole nitrate primarily targets the Cytochrome P450 2C9 (CYP2C9) enzyme . This enzyme is part of the cytochrome P450 system, which plays a crucial role in the metabolism of various substances within the body.
Mode of Action
This compound is an azole antifungal agent . It works by inhibiting the synthesis of ergosterol , an essential component of the fungal cell membrane . This disruption in ergosterol synthesis leads to changes in the membrane’s permeability, causing essential cellular components to leak out, which ultimately leads to the death of the fungal cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting this pathway, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Pharmacokinetics
This compound is typically applied topically to affected skin sites, nails, or hair . It is rapidly absorbed through the skin and reaches therapeutic concentrations in affected tissues . This compound is metabolized by the liver and excreted mainly in the urine .
Result of Action
The primary result of this compound’s action is the death of fungal cells . By inhibiting ergosterol synthesis, this compound causes essential cellular components to leak out of the fungal cell, leading to cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the skin can affect the drug’s absorption and effectiveness . Additionally, the presence of other substances on the skin, such as oils or creams, can also impact the drug’s absorption . Therefore, it’s important to follow the recommended usage instructions to ensure optimal effectiveness.
Analyse Biochimique
Biochemical Properties
Isoconazole Nitrate interacts with the cell wall and causes convolutions and wrinkles . It also inhibits the enzyme-catalyzed release of spheroplasts from young yeast cells . The nature of these interactions is primarily fungicidal, disrupting the synthesis and organization of the membrane wall .
Cellular Effects
At low concentrations, this compound induces a blockade of cell division by its fungicidal action on the synthesis and organization of the membrane wall . At higher concentrations, it induces total necrosis and death . This indicates that this compound has a profound effect on cellular processes and function.
Molecular Mechanism
The mode of action of this compound appears to include a rapid reduction in ATP concentrations caused by damage to the fungal cell membrane . This damage to the cell membrane is likely due to the interaction of this compound with the cell wall, causing convolutions and wrinkles .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the drug induces changes in cell division and can cause cell death at higher concentrations
Dosage Effects in Animal Models
It is known that the drug has potent antifungal effects and can cause cell death at higher concentrations .
Metabolic Pathways
As an azole antifungal drug, it is likely to interfere with the synthesis of ergosterol, a key component of fungal cell membranes .
Subcellular Localization
Given its mode of action, it is likely that the drug interacts with the cell membrane and cell wall
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation du nitrate d'isoconazole implique plusieurs étapes :
Réduction de la trichloroacétophénone : La trichloroacétophénone est catalysée à l'aide d'un catalyseur de réduction pour obtenir du 1-(2,4-dichlorophényl)-2-chloro-éthanol.
Réaction de N-alkylation : Le 1-(2,4-dichlorophényl)-2-chloro-éthanol subit une N-alkylation avec l'imidazole pour former du 1-[2-(2,4-dichlorophényl)-2-hydroxyéthyl]imidazole.
Éthérification : L'intermédiaire est éthérifié avec du chlorure de 2,6-dichlorobenzyl.
Acidification : Le produit est ensuite acidifié à l'aide d'acide nitrique pour former du nitrate d'isoconazole brut.
Recristallisation et purification : Le produit brut est recristallisé et purifié pour obtenir du nitrate d'isoconazole de haute pureté.
Méthodes de production industrielle : La production industrielle du nitrate d'isoconazole suit des voies de synthèse similaires, mais elle est optimisée pour un rendement et une pureté plus élevés. Le procédé consiste à dissoudre l'isoconazole brut dans un solvant organique approprié sous des conditions de chauffage, suivi d'une cristallisation pour obtenir du nitrate d'isoconazole de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : Le nitrate d'isoconazole subit diverses réactions chimiques, notamment :
Oxydation : Le nitrate d'isoconazole peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Le composé peut être réduit pour former divers dérivés réduits.
Substitution : Le nitrate d'isoconazole peut subir des réactions de substitution, en particulier impliquant le cycle imidazole.
Réactifs et conditions courants :
Agents oxydants : Le peroxyde d'hydrogène (H₂O₂) est couramment utilisé pour les réactions d'oxydation.
Agents réducteurs : Le borohydrure de sodium (NaBH₄) est souvent utilisé pour les réactions de réduction.
Réactifs de substitution : Les agents halogénants comme le chlore (Cl₂) peuvent être utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du nitrate d'isoconazole.
Applications de la recherche scientifique
Le nitrate d'isoconazole a un large éventail d'applications de recherche scientifique :
Mécanisme d'action
Le nitrate d'isoconazole exerce ses effets antifongiques en inhibant la synthèse de l'ergostérol, un composant essentiel de la membrane cellulaire fongique . Cette inhibition perturbe l'intégrité de la membrane cellulaire, ce qui entraîne la mort cellulaire. Le composé interagit avec la paroi cellulaire fongique, provoquant des convolutions et des rides, et inhibe la libération enzymatique des sphéroplastes des jeunes cellules de levure .
Applications De Recherche Scientifique
Isoconazole nitrate has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Composés similaires :
Miconazole : Un autre antifongique azolé présentant une efficacité similaire dans le traitement des infections fongiques.
Éconazole : Structurellement lié à l'isoconazole et utilisé pour des applications antifongiques similaires.
Clotrimazole : Un antifongique azolé ayant une efficacité comparable dans le traitement des infections des pieds et du vagin.
Unicité : Le nitrate d'isoconazole est unique en raison de son activité à large spectre et de son efficacité dans le traitement d'un large éventail d'infections fongiques. Il possède également un mécanisme d'action unique qui implique une réduction rapide des concentrations d'ATP causée par des dommages à la membrane cellulaire fongique .
Propriétés
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O.HNO3/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGQLSIGRSTLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27523-40-6 (Parent) | |
| Record name | Isoconazole nitrate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60946995 | |
| Record name | Isoconazole nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24168-96-5, 40036-10-0 | |
| Record name | Isoconazole nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24168-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-, nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40036-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoconazole nitrate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(2,4-Dichlorophenyl)-2-((2,6-dichlorophenyl)methoxy)ethyl)-1H-imidazolium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040036100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoconazole nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazolium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazolium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCONAZOLE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AS8P3N30X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of isoconazole nitrate against fungi?
A1: this compound, like other azole antifungals, inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane. [, , ] It achieves this by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. [] This disruption in ergosterol synthesis leads to increased membrane permeability, ultimately causing fungal cell death. []
Q2: Does this compound exhibit any antibacterial activity?
A2: Yes, in addition to its antifungal properties, research suggests that this compound also possesses a broad bacteriostatic and bactericidal action, particularly against certain Gram-positive bacteria. [, , ] This dual action can be advantageous in treating dermatomycoses with suspected bacterial superinfections. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C18H14Cl4N2O•HNO3. Its molecular weight is 479.14 g/mol. []
Q4: How does the presence of a corticosteroid, like diflucortolone valerate, affect the efficacy of this compound in topical formulations?
A4: Studies indicate that combining this compound with diflucortolone valerate in a topical cream (Travocort®) enhances the local bioavailability of this compound. [, ] This results in a faster onset of antimycotic action, quicker relief of itch and other inflammatory symptoms, and an overall improvement in therapeutic benefits compared to this compound monotherapy. [, , , ]
Q5: How do structural modifications of this compound influence its antifungal activity?
A5: While specific structure-activity relationship studies for this compound are limited within the provided papers, it is known that the imidazole ring and the chlorine substituents play crucial roles in its antifungal activity. [] Modifications to these structural features can significantly impact its potency and spectrum of activity.
Q6: What strategies can improve the stability and bioavailability of this compound in pharmaceutical formulations?
A6: Formulating this compound as a nanoemulsion can enhance its dispersibility and skin penetration, potentially leading to increased bioavailability and efficacy. [] This approach can overcome the limitation of its low aqueous solubility, making it more effective in treating topical fungal infections. []
Q7: What is the duration of antifungal activity of this compound after a single topical application?
A7: Following topical application, this compound demonstrates prolonged retention in the stratum corneum, offering antifungal protection even after treatment cessation. [, ] For instance, high levels of isoconazole were found in the stratum corneum 10 days after the end of a 14-day treatment regimen. []
Q8: Does this compound exhibit significant systemic absorption after topical or intravaginal administration?
A8: this compound displays low systemic exposure potential after topical and intravaginal application. [, ] This is advantageous as it minimizes the risk of systemic side effects, making it a generally safe and well-tolerated treatment option for localized fungal infections. []
Q9: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?
A9: Numerous studies have investigated the efficacy of this compound. In vitro studies have demonstrated its effectiveness against various dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum. [, , , , ] In vivo studies, including clinical trials, have evaluated its efficacy in treating various dermatomycoses like tinea pedis, tinea corporis, tinea cruris, and pityriasis versicolor. [, , , , , , , , ]
Q10: How effective is this compound compared to other antifungal agents like nystatin or clotrimazole?
A10: Clinical trials comparing this compound with nystatin for treating otomycosis have shown that this compound is significantly more effective. [, ] When compared with clotrimazole for tinea corporis, both treatments were found to be clinically effective, though the difference in efficacy was not statistically significant. []
Q11: Can drug delivery systems like nanoparticles or microparticles be used to improve the delivery of this compound to target tissues?
A11: While not extensively explored for this compound specifically, research suggests that incorporating it into alginate–chitosan–cyclodextrin micro- and nanoparticles can be a viable approach to enhance its delivery and efficacy against mycobacterial infections. [] These systems could potentially improve drug targeting, controlled release, and reduce required dosages.
Q12: What analytical methods are commonly used for the quantification of this compound in pharmaceutical formulations?
A12: Several analytical methods have been employed for quantifying this compound in various formulations. These include:
- High-Performance Liquid Chromatography (HPLC): This method offers high sensitivity and selectivity for determining this compound content, even in the presence of degradation products. [, , ]
- Spectrophotometry: Techniques like principal component regression (PCR) and first-derivative spectrophotometry have been utilized for simultaneous determination of this compound with other drugs in cream formulations. []
Q13: What are the key parameters considered during the validation of analytical methods for this compound?
A13: Validation of analytical methods for this compound involves evaluating parameters such as linearity, range, precision, accuracy, limits of detection and quantification, selectivity, and robustness. [, ] These parameters ensure the reliability, consistency, and accuracy of the method for its intended purpose.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


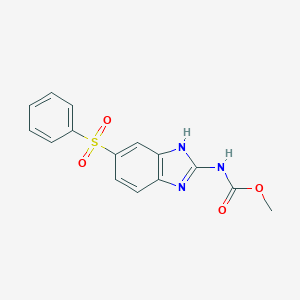


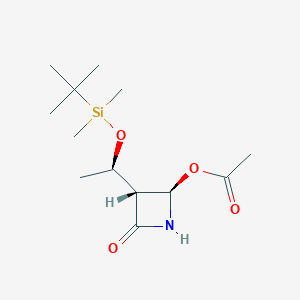
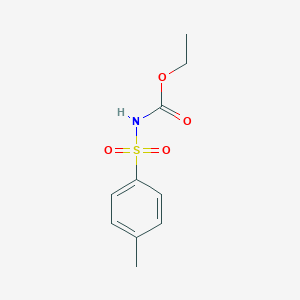

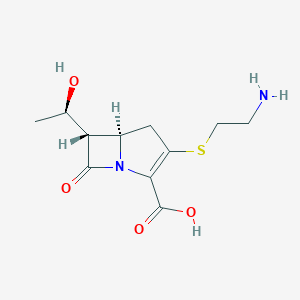
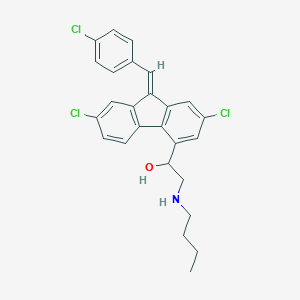
![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)


